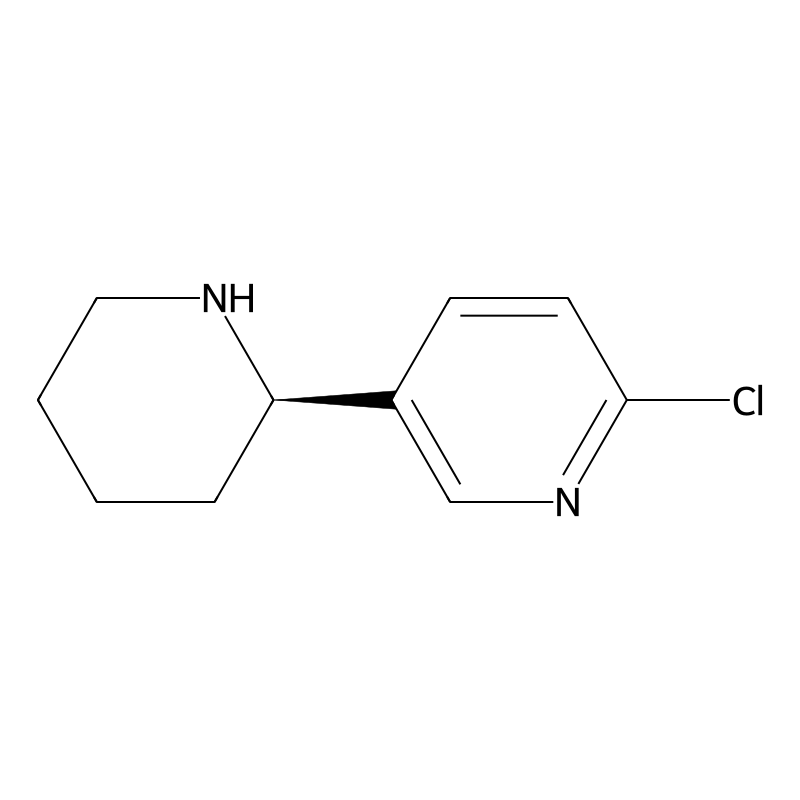(R)-2-Chloro-5-(piperidin-2-yl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(R)-2-Chloro-5-(piperidin-2-yl)pyridine is a chemical compound with the molecular formula C10H13ClN2. It features a pyridine ring substituted with a chlorine atom at the second position and a piperidine group at the fifth position. This compound is of interest in medicinal chemistry and pharmacology due to its structural characteristics, which may influence biological activity and interactions with various biological targets.
There is no current information available on the specific mechanism of action of 5-((2R)(2-Piperidyl))-2-chloropyridine. However, the presence of the piperidyl ring suggests potential for interacting with biological targets. Many drugs and bioactive molecules utilize piperidine scaffolds for their activity []. Further research would be needed to elucidate any specific mechanisms.
- Wear appropriate personal protective equipment (PPE) when handling the compound, including gloves, safety glasses, and a lab coat.
- Work in a well-ventilated fume hood.
- Dispose of the compound according to hazardous waste regulations.
- Ligand Design: The molecule contains a chloropyridine ring, a common functional group found in various bioactive molecules. Chloropyridines can interact with different receptors and enzymes, making 5-((2R)(2-Piperidyl))-2-chloropyridine a potential candidate for ligand design in drug discovery []. The piperidyl group also introduces chirality (handedness) to the molecule, potentially leading to more selective interactions with biological targets.
- Medicinal Chemistry: The combination of the chloropyridine and piperidyl moieties suggests the molecule might possess interesting biological properties. Further research could explore its potential activity against various targets relevant to human health.
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.
- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, which are valuable in synthesizing more complex organic molecules .
- Electrophilic Aromatic Substitution: The pyridine ring can also undergo electrophilic substitution, depending on the conditions and substituents present.
(R)-2-Chloro-5-(piperidin-2-yl)pyridine has shown potential biological activities, particularly in the realm of pharmacology. Its structural features suggest possible interactions with various receptors and enzymes:
- Antimicrobial Activity: Compounds with similar structures have been studied for their antimicrobial properties.
- CNS Activity: Due to the presence of the piperidine moiety, it may exhibit central nervous system activity, possibly acting as an anxiolytic or antidepressant agent.
- Anticancer Potential: Some studies suggest that derivatives of chlorinated pyridines can exhibit anticancer properties by inhibiting specific cancer cell lines.
Several methods exist for synthesizing (R)-2-Chloro-5-(piperidin-2-yl)pyridine:
- Direct Chlorination: Starting from 5-(piperidin-2-yl)pyridine, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
- Pyridine Ring Formation: The compound can also be synthesized through cyclization reactions involving appropriate precursors that contain both the piperidine and pyridine functionalities.
- Palladium-Catalyzed Reactions: Utilizing palladium catalysts for coupling reactions can yield this compound from suitable aryl halides and piperidine derivatives .
(R)-2-Chloro-5-(piperidin-2-yl)pyridine has several applications:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
- Chemical Research: Used in synthetic organic chemistry as a building block for more complex compounds.
- Biological Studies: Investigated for its potential effects on biological systems, contributing to drug discovery efforts.
Research into the interaction of (R)-2-Chloro-5-(piperidin-2-yl)pyridine with biological targets is ongoing. Key areas include:
- Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could elucidate its pharmacological effects.
- Enzyme Inhibition: Studies on its ability to inhibit specific enzymes involved in disease pathways are crucial for understanding its therapeutic potential.
Several compounds share structural similarities with (R)-2-Chloro-5-(piperidin-2-yl)pyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-(chloromethyl)pyridine | Contains chloromethyl group | More reactive due to additional electrophilic site |
| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) | Trifluoromethyl substituent | Potentially enhanced lipophilicity and bioactivity |
| 6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine | Methyl substitution at different position | Different pharmacokinetic profile due to methyl group |
| 2-Chloro-5-(1-isopropylpiperidin-2-yl)-4-methylpyridine | Isopropyl substitution | Altered steric hindrance affecting receptor binding |
The uniqueness of (R)-2-Chloro-5-(piperidin-2-yl)pyridine lies in its specific combination of substituents that may confer distinct biological activities compared to these similar compounds.







